molecular formula C17H19ClN2O2S B2958715 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-54-9

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2958715
CAS RN: 899977-54-9
M. Wt: 350.86
InChI Key: JEUGSYVBUREMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H19ClN2O2S and its molecular weight is 350.86. The purity is usually 95%.
BenchChem offers high-quality 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Properties

Research on thiopyrimidine derivatives, such as those closely related to the compound , emphasizes their significance due to the pyrimidine ring's widespread occurrence in nature within DNA and RNA as nitrogenous bases. These heterocyclic aromatic compounds have shown promising applications in medicine and NLO fields. Studies reveal that thiopyrimidine derivatives exhibit considerable NLO properties, making them candidates for optoelectronic applications. The structural parameters, electronic properties, and NLO characteristics of these compounds have been extensively analyzed through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, indicating their potential in high-tech applications (Hussain et al., 2020).

Antioxidant Activity

Another study focused on 4-hydroxyphenyl substituted thiopyrimidine derivatives, which were synthesized and assessed for their in vitro antioxidant activity. These compounds were compared to standard antioxidants, showcasing a strong free radical scavenging ability. This highlights the therapeutic potential of thiopyrimidine derivatives in combating oxidative stress-related diseases (Akbas et al., 2018).

Cytotoxic Activity

The cytotoxic activities of newly synthesized thiopyrimidine derivatives have also been evaluated, with certain compounds demonstrating effectiveness against human cancer cell lines. This suggests the potential use of such derivatives in cancer therapy, underscoring the importance of structural modifications to enhance therapeutic efficacy (Kökbudak et al., 2020).

Antimicrobial and Antifungal Activities

Thiopyrimidine derivatives have also been synthesized for their antibacterial and antifungal properties, with some compounds showing promising activity against various microbial strains. This reinforces the potential of thiopyrimidine derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Srinivas et al., 2008).

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-13-7-5-12(6-8-13)11-23-16-14-3-1-4-15(14)20(9-2-10-21)17(22)19-16/h5-8,21H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGSYVBUREMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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